molecular formula C2HClF2 B1204758 2-Chloro-1,1-difluoroethylene CAS No. 359-10-4

2-Chloro-1,1-difluoroethylene

Cat. No. B1204758
CAS RN: 359-10-4
M. Wt: 98.48 g/mol
InChI Key: HTHNTJCVPNKCPZ-UHFFFAOYSA-N
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Patent
US04990702

Procedure details

To a 600 cc "Hastelloy" C Parr autoclave was added 607.6 gm (4 mole) CsF, 58.1 gm (1 mole) KF and 80 gm (4 mole) HF. The reactor was then warmed to 300° C. with a back pressure regulator set at 300 psig. Liquid HCFC-133a was then continuously fed to the agitated molten mixture at a constant rate of 0.0192 mole per minute by means of a high pressure liquid chromatography (HPLC) pump. Gas samples were then collected continuously as pressure greater than 300 psig was vented by the back pressure regulator. The reactor effluent was sampled automatically and analyzed by gas chromatography (GC). The conversion during the first 1.2 hours was 59%; dropping slowly to 27% over the next 1.2 hours. Selectivity to HFC-134a was greater than 99% over the entire run. HCFC-1122 is also formed by elimination of HF from HCFC-133a and constituted the remaining less than 1%.
[Compound]
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
607.6 g
Type
reactant
Reaction Step One
Name
Quantity
58.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-].[Cs+].[F-].[K+].[CH2:5]([Cl:10])[C:6]([F:9])([F:8])[F:7]>>[CH:5]([Cl:10])=[C:6]([F:8])[F:7].[CH2:5]([Cl:10])[C:6]([F:9])([F:8])[F:7] |f:0.1,2.3|

Inputs

Step One
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
607.6 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
58.1 g
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
300 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Gas samples were then collected continuously as pressure greater than 300 psig
ALIQUOT
Type
ALIQUOT
Details
The reactor effluent was sampled automatically
CUSTOM
Type
CUSTOM
Details
during the first 1.2 hours
Duration
1.2 h
CUSTOM
Type
CUSTOM
Details
dropping slowly to 27% over the next 1.2 hours
Duration
1.2 h

Outcomes

Product
Name
Type
product
Smiles
C(=C(F)F)Cl
Name
Type
product
Smiles
C(C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04990702

Procedure details

To a 600 cc "Hastelloy" C Parr autoclave was added 607.6 gm (4 mole) CsF, 58.1 gm (1 mole) KF and 80 gm (4 mole) HF. The reactor was then warmed to 300° C. with a back pressure regulator set at 300 psig. Liquid HCFC-133a was then continuously fed to the agitated molten mixture at a constant rate of 0.0192 mole per minute by means of a high pressure liquid chromatography (HPLC) pump. Gas samples were then collected continuously as pressure greater than 300 psig was vented by the back pressure regulator. The reactor effluent was sampled automatically and analyzed by gas chromatography (GC). The conversion during the first 1.2 hours was 59%; dropping slowly to 27% over the next 1.2 hours. Selectivity to HFC-134a was greater than 99% over the entire run. HCFC-1122 is also formed by elimination of HF from HCFC-133a and constituted the remaining less than 1%.
[Compound]
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
607.6 g
Type
reactant
Reaction Step One
Name
Quantity
58.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-].[Cs+].[F-].[K+].[CH2:5]([Cl:10])[C:6]([F:9])([F:8])[F:7]>>[CH:5]([Cl:10])=[C:6]([F:8])[F:7].[CH2:5]([Cl:10])[C:6]([F:9])([F:8])[F:7] |f:0.1,2.3|

Inputs

Step One
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
607.6 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
58.1 g
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
300 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Gas samples were then collected continuously as pressure greater than 300 psig
ALIQUOT
Type
ALIQUOT
Details
The reactor effluent was sampled automatically
CUSTOM
Type
CUSTOM
Details
during the first 1.2 hours
Duration
1.2 h
CUSTOM
Type
CUSTOM
Details
dropping slowly to 27% over the next 1.2 hours
Duration
1.2 h

Outcomes

Product
Name
Type
product
Smiles
C(=C(F)F)Cl
Name
Type
product
Smiles
C(C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.